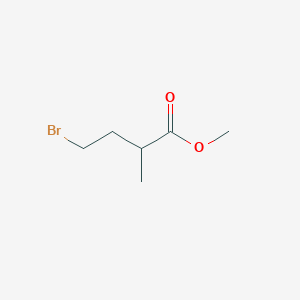

Methyl 4-bromo-2-methylbutanoate

Description

Properties

IUPAC Name |

methyl 4-bromo-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-5(3-4-7)6(8)9-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFTYUXVJKUISC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471690 | |

| Record name | methyl 4-bromo-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58029-83-7 | |

| Record name | methyl 4-bromo-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-bromo-2-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies

Established Preparative Routes for Methyl 4-bromo-2-methylbutanoate

The synthesis of this compound is typically achieved through a multi-step process that begins with a butanoic acid precursor. The key transformations involve the selective introduction of a bromine atom at the C-4 position, followed by the formation of the methyl ester.

Regioselective Bromination of Butanoic Acid Precursors

Achieving regioselectivity in the bromination of an aliphatic chain is a significant chemical challenge. For a 2-methylbutanoic acid framework, direct bromination must selectively target the terminal methyl group (C-4) over the more activated C-2 or C-3 positions. Free-radical bromination is the most common approach for functionalizing unactivated C-H bonds. This pathway is favored because the bromine radical is significantly more selective than the chlorine radical, preferentially abstracting a hydrogen atom from the C-H bond that is weakest and leads to the most stable radical intermediate. However, in a 2-methylbutanoate structure, the tertiary C-H bond at C-2 would typically be favored. Therefore, achieving C-4 bromination often relies on careful selection of precursors and reaction conditions that can override this inherent reactivity, or by using a starting material where the 4-position is already functionalized for conversion.

Optimization of Bromination Conditions and Reagents

The success of a regioselective radical bromination hinges on the precise control of reaction parameters. N-Bromosuccinimide (NBS) is often the reagent of choice over liquid bromine (Br₂) as it is a crystalline solid that is safer to handle and allows for a low, steady concentration of bromine radicals in the reaction mixture, which helps to suppress side reactions. The reaction is initiated by either UV light or a chemical radical initiator, such as azobisisobutyronitrile (AIBN). liberty.edu The choice of solvent is also critical; non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are typically used to avoid interfering with the radical mechanism. The selectivity of bromination is known to be significantly higher than chlorination because the hydrogen abstraction step by a bromine radical is endothermic, resulting in a transition state that more closely resembles the carbon radical product. masterorganicchemistry.com This makes the reaction highly sensitive to differences in C-H bond dissociation energies. masterorganicchemistry.com

| Parameter | Condition/Reagent | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂, minimizing side reactions. Safer and easier to handle than liquid Br₂. liberty.edu |

| Initiator | AIBN (Azobisisobutyronitrile) or UV light | Generates the initial bromine radicals needed to start the chain reaction. liberty.edu |

| Solvent | Carbon Tetrachloride (CCl₄) or Cyclohexane | Non-polar solvents that do not interfere with the radical chain mechanism. |

| Temperature | Controlled heating (reflux) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

Subsequent Esterification for Methyl Ester Formation

Once the 4-bromo-2-methylbutanoic acid precursor is obtained, it is converted to its methyl ester. The most direct and common method for this transformation is the Fischer-Speier esterification. researchgate.netorganic-chemistry.orgmdpi.com This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgpearson.com

The Fischer esterification is an equilibrium-controlled process. organic-chemistry.org To drive the reaction to completion and achieve a high yield of the ester, an excess of the alcohol (methanol) is used. organic-chemistry.org Alternatively, the removal of water as it forms, for instance through azeotropic distillation, can also shift the equilibrium toward the product side. organic-chemistry.org The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. mdpi.compearson.com A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the final ester product. organic-chemistry.org

Nucleophilic Substitution Strategies in Analogous Systems

The synthetic utility of alkyl bromides like this compound lies in their ability to act as electrophiles in nucleophilic substitution reactions. The primary carbon-bromine bond is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse functional groups. This reactivity is a cornerstone of building more complex molecular architectures.

Preparation of Thioester Derivatives (e.g., Methyl 4-(acetylthio)-2-methylbutanoate)

A key example of the synthetic utility of this compound is its conversion to thioester derivatives. The bromine atom serves as an effective leaving group in a nucleophilic substitution reaction (S_N2). For instance, reacting this compound with a sulfur nucleophile, such as potassium thioacetate (KSAc), in a suitable polar aprotic solvent like acetone or DMF, results in the displacement of the bromide ion and the formation of Methyl 4-(acetylthio)-2-methylbutanoate. This reaction demonstrates a straightforward method for creating a carbon-sulfur bond, yielding a thioester at the terminal position of the carbon chain.

Modern Approaches for Analogous Alkyl Bromide Synthesis

While traditional free-radical bromination is effective, modern synthetic chemistry has pursued methods that offer greater control, milder conditions, and broader functional group tolerance. These approaches often leverage catalysis to achieve high selectivity.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions. rsc.orgnih.gov This technique uses photocatalysts, often iridium or ruthenium complexes, that can be excited by low-energy visible light. researchgate.net The excited-state catalyst can then engage in single-electron transfer (SET) processes to generate bromine radicals from a suitable source. This approach avoids the need for high temperatures or UV light, making it compatible with sensitive functional groups and complex molecules. acs.org It enables site-selective C-H brominations that were previously challenging. acs.org Another innovative strategy involves the deformylative halogenation of aldehydes, which provides a pathway to alkyl halides from readily available starting materials using photoredox catalysis. nih.gov

| Method | Catalyst/Reagent | Conditions | Advantages |

| Visible-Light Photoredox Catalysis | Ir or Ru photocatalyst, N-bromoamide | Visible light (e.g., Blue LEDs), Room Temperature | Extremely mild conditions, high functional group tolerance, improved regioselectivity. rsc.orgacs.org |

| Deformylative Halogenation | Photocatalyst, NaBr | Visible light, Room Temperature | Converts aldehydes to one-carbon shorter alkyl bromides, uses inexpensive halogen sources. nih.gov |

| Metal-Free Remote C-H Halogenation | Trihaloisocyanuric acid | Room temperature, air | Economical and operationally simple for specific substrates like quinolines, avoiding transition metals. researchgate.net |

Conversion of Alcohols and Amino Alcohols to Alkyl Bromides

The transformation of alcohols into alkyl bromides is a cornerstone of organic synthesis, enabling the conversion of a poor leaving group (hydroxyl, -OH) into a good leaving group (bromide, -Br) for subsequent nucleophilic substitution reactions. The choice of reagent and reaction conditions dictates the mechanism, which can proceed via an Sₙ1 or Sₙ2 pathway.

Sₙ1 and Sₙ2 Pathways : Tertiary alcohols typically react with hydrobromic acid (HBr) through an Sₙ1 mechanism, involving the formation of a stable carbocation intermediate after the alcohol is protonated. Primary and secondary alcohols, however, favor an Sₙ2 mechanism, where the bromide ion displaces the protonated hydroxyl group (H₂O) in a single step, leading to an inversion of stereochemistry if the carbon is chiral.

Common Reagents : Besides HBr, other reagents are frequently employed to achieve this transformation under milder or more specific conditions. Phosphorus tribromide (PBr₃) is effective for converting primary and secondary alcohols to alkyl bromides. The Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is another mild method that proceeds with inversion of configuration.

A summary of common reagents and their typical applications is presented below.

| Reagent | Substrate | Mechanism | Key Features |

| HBr | 1°, 2°, 3° Alcohols | Sₙ2 (for 1°, 2°), Sₙ1 (for 3°) | Strong acid conditions; risk of carbocation rearrangements for Sₙ1. |

| PBr₃ | 1°, 2° Alcohols | Sₙ2 | Milder than HBr; avoids acidic conditions and rearrangements. |

| SOBr₂ | 1°, 2° Alcohols | Sₙi (internal return) | Similar to thionyl chloride (SOCl₂); produces gaseous byproducts. |

| PPh₃/CBr₄ | 1°, 2° Alcohols | Sₙ2 (Appel Reaction) | Very mild conditions; useful for sensitive substrates. |

Photoinduced Alkylation Reactions Employing Electron-Deficient Alkyl Bromides

Photoinduced reactions harness the energy of light to drive chemical transformations, often under exceptionally mild conditions. In recent years, metallaphotocatalysis has emerged as a powerful tool for C-H functionalization. Ruthenium-catalyzed, visible-light-induced reactions have enabled remote C-H alkylations with high positional control at room temperature. libretexts.org

These reactions can employ alkyl bromides, particularly those that are electron-deficient (e.g., α-bromo esters), as coupling partners. The process generally involves a radical mechanism, offering a distinct reactivity pattern compared to traditional ionic pathways. libretexts.org This strategy is characterized by its mild conditions and broad substrate compatibility, making it a robust method for forging new carbon-carbon bonds. libretexts.org

Redox-Neutral Nickel-Catalyzed C(sp³)-H Alkylation

Nickel catalysis has become a prominent strategy for the direct alkylation of unactivated C(sp³)-H bonds, which are typically unreactive. These methods provide a direct route to complex molecules by forming C-C bonds without pre-functionalization of the C-H bond.

One notable advancement is the light-induced, redox-neutral nickel-catalyzed alkylation of unactivated α-olefins with unactivated alkyl bromides. This method is distinguished by its simplicity and wide scope, allowing for the formation of sp³-sp³ linkages. cymitquimica.com The reaction proceeds with high regio- and chemoselectivity, tolerating a variety of functional groups on the alkyl bromide coupling partner, including esters, alcohols, and carbamates. cymitquimica.com Another approach involves the nickel-catalyzed alkylation of aliphatic amides using a directing group, which favors the functionalization of methyl C-H bonds over methylene (B1212753) C-H bonds. chemistrysteps.com

Synthesis of Precursors and Complex Intermediates

The synthesis of a target molecule like this compound relies on the availability of suitable precursors. The following sections describe methods for preparing key structural motifs found in this and related bromoesters.

Preparation of Methyl 4-bromobutanoate

Methyl 4-bromobutanoate is a valuable precursor and building block in organic synthesis, often used in the pharmaceutical and agrochemical industries. researchgate.net Several methods exist for its preparation.

One common industrial method involves the acid-catalyzed ring-opening of γ-butyrolactone. A solution of γ-butyrolactone in a mixture of hydrogen bromide and acetic acid is heated, followed by esterification with methanol. researchgate.net This two-step, one-pot procedure can produce the desired ester in high yield. researchgate.net

Alternatively, Methyl 4-bromobutanoate can be synthesized directly from 4-bromobutyric acid. The esterification is typically achieved by reacting the carboxylic acid with methanol in the presence of a catalyst, such as acetyl chloride or sulfuric acid. researchgate.net Another route involves the reaction of 4-bromobutanoyl chloride with methanol.

| Starting Material | Reagents | Typical Yield | Reference |

| γ-Butyrolactone | 1. HBr, Acetic Acid; 2. Methanol | 86% | researchgate.net |

| 4-Bromobutyric Acid | Methanol, Acetyl Chloride | Quantitative | researchgate.net |

| γ-Butyrolactone | Methanol, NaBr, H₂SO₄ | ~75% | rsc.org |

Derivatization from Cyclopropane Systems to Yield Bromoesters

Cyclopropane rings are strained, three-membered carbocycles that can serve as synthetic precursors to linear, functionalized molecules through ring-opening reactions. The strain energy of the ring facilitates cleavage under various conditions, providing a pathway to diverse chemical structures.

The reaction of certain substituted cyclopropanes with bromine (Br₂) can induce ring-opening to yield brominated products. For instance, studies have shown that the reaction of ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate with bromine leads to the opening of the cyclopropane ring. nih.gov This type of reaction demonstrates that the strained C-C bonds of the cyclopropane can be cleaved by electrophilic attack, leading to a 1,3-difunctionalized product.

Acid-catalyzed ring-opening is another well-established method. The reaction of cyclopropanes with hydrohalic acids like HBr can proceed via protonation of the ring, followed by nucleophilic attack by the bromide ion. This process can be highly regioselective, depending on the substituents present on the cyclopropane ring, which stabilize the resulting carbocationic intermediate.

Mechanistic Elucidation and Kinetic Investigations

Fundamental Reactivity of the Methyl 4-bromo-2-methylbutanoate Core Structure

The reactivity of this compound is primarily dictated by its two functional groups: the bromoalkane and the methyl ester. These groups exhibit distinct reaction pathways, which are analyzed in detail below.

The bromine atom in this compound is attached to a primary carbon, making the carbon-bromine bond susceptible to nucleophilic substitution. This reaction can theoretically proceed through two different mechanisms: SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular).

For this compound, the SN2 mechanism is strongly favored. savemyexams.com The SN2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. youtube.com This concerted mechanism involves a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. youtube.com The rate of an SN2 reaction is dependent on the concentration of both the haloalkane and the nucleophile. savemyexams.combyjus.com

Primary halogenoalkanes like this compound react via the SN2 mechanism because the formation of a primary carbocation, which would be necessary for an SN1 pathway, is energetically unfavorable due to its instability. chemist.sg Furthermore, the primary nature of the substrate presents minimal steric hindrance, allowing the nucleophile to easily approach and attack the electrophilic carbon. youtube.com

In contrast, the SN1 mechanism is a two-step process that involves the formation of a carbocation intermediate. byjus.commasterorganicchemistry.com This pathway is typical for tertiary halogenoalkanes because they can form relatively stable tertiary carbocations. savemyexams.comchemist.sg The rate of an SN1 reaction is dependent only on the concentration of the halogenoalkane, as the formation of the carbocation is the slow, rate-determining step. byjus.commasterorganicchemistry.com

The ester functional group in this compound can undergo hydrolysis to yield a carboxylic acid and methanol. This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of methanol and the formation of butanoic acid. quora.com This is a reversible process. quora.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to reform the carbonyl double bond and eliminate the methoxide ion. The methoxide ion then deprotonates the newly formed carboxylic acid, driving the reaction to completion. This process is irreversible because the final carboxylate salt is resonance-stabilized and unreactive towards the alcohol. quora.com

Mechanistic Studies of Related Bromoalkanes and Esters

To better understand the reactivity of this compound, it is useful to examine the behavior of related compounds.

The choice between an SN1 and SN2 pathway in nucleophilic substitution reactions of halogenoalkanes is primarily determined by the structure of the alkyl halide. savemyexams.combyjus.com

Primary Halogenoalkanes: These compounds, such as bromoethane, predominantly undergo SN2 reactions due to low steric hindrance and the high instability of the corresponding primary carbocation. chemist.sg

Tertiary Halogenoalkanes: Compounds like 2-bromo-2-methylpropane react almost exclusively through the SN1 mechanism. chemist.sg The three alkyl groups attached to the carbon bearing the halogen stabilize the resulting tertiary carbocation through an inductive effect and hyperconjugation. savemyexams.com They also create significant steric hindrance, which impedes the backside attack required for an SN2 reaction. youtube.com

Secondary Halogenoalkanes: These can react by either SN1 or SN2 mechanisms, and the preferred pathway is influenced by factors such as the strength of the nucleophile, the solvent, and the temperature. youtube.com

The relative rates of SN1 and SN2 reactions for different classes of alkyl halides are summarized in the table below.

| Alkyl Halide Type | Relative Rate of SN1 Reaction | Relative Rate of SN2 Reaction |

|---|---|---|

| Methyl | Very Low | Very High |

| Primary | Low | High |

| Secondary | Moderate | Moderate |

| Tertiary | High | Very Low |

Carbocation rearrangements are a characteristic feature of reactions that proceed through a carbocation intermediate, such as SN1 reactions. libretexts.orglumenlearning.com These rearrangements occur when a less stable carbocation can rearrange to a more stable one. libretexts.org

For example, in the reaction of 2-bromo-3-methylbutane, the initial loss of the bromide ion would form a secondary carbocation. studentdoctor.net This secondary carbocation can then undergo a rapid 1,2-hydride shift, where a hydrogen atom from an adjacent carbon moves with its pair of electrons to the positively charged carbon. libretexts.orgstudentdoctor.net This rearrangement results in the formation of a more stable tertiary carbocation, which then reacts with the nucleophile. libretexts.orgyoutube.com

Similarly, a 1,2-methyl shift can occur if there is no adjacent hydrogen to migrate. In this case, a methyl group with its bonding electrons shifts to the adjacent carbocation, again leading to a more stable carbocation. libretexts.org These rearrangements are thermodynamically driven by the increased stability of the resulting carbocation. libretexts.orgyoutube.com

Kinetic Rate Studies in Bromoester Transformations

The study of reaction rates, or kinetics, provides valuable insight into reaction mechanisms. masterorganicchemistry.com For the nucleophilic substitution reactions of bromoesters, the rate law differs significantly between SN1 and SN2 pathways.

The rate of an SN1 reaction is described by the rate equation: Rate = k[Alkyl Halide]. youtube.comrsc.org This indicates that the reaction rate is dependent only on the concentration of the substrate and is independent of the nucleophile's concentration. masterorganicchemistry.com This is because the rate-determining step is the unimolecular formation of the carbocation. masterorganicchemistry.comrsc.org

Conversely, the rate equation for an SN2 reaction is: Rate = k[Alkyl Halide][Nucleophile]. youtube.com This second-order kinetics signifies that the rate depends on the concentrations of both the substrate and the nucleophile, as they are both involved in the single, concerted rate-determining step. rsc.org

The following table illustrates the expected changes in reaction rate based on changes in reactant concentrations for SN1 and SN2 mechanisms.

| Change in Concentration | Effect on Rate of SN1 Reaction | Effect on Rate of SN2 Reaction |

|---|---|---|

| Double [Alkyl Halide] | Rate doubles | Rate doubles |

| Double [Nucleophile] | No change | Rate doubles |

| Halve [Alkyl Halide] | Rate is halved | Rate is halved |

| Halve [Nucleophile] | No change | Rate is halved |

Factors such as temperature and the activation energy also significantly influence the rate constant (k). youtube.comresearchgate.net An increase in temperature generally leads to a higher rate constant and a faster reaction rate. masterorganicchemistry.com

Catalytic Mechanisms in Functionalization Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For substrates like this compound, which is a secondary alkyl bromide, these reactions can be challenging due to slow oxidative addition and potential for side reactions like β-hydride elimination nih.gov. However, the use of specific ligands, such as bulky, electron-rich trialkylphosphines, has enabled successful couplings even with unactivated alkyl bromides nih.gov.

The generally accepted catalytic cycle for these reactions involves three main steps fiveable.melibretexts.orgcsbsju.edu:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the alkyl bromide. This step breaks the C-Br bond and forms a new organopalladium(II) intermediate, with both the alkyl group and the bromide now attached to the palladium center csbsju.edu. For secondary alkyl bromides, this step can be slow and may proceed through a radical mechanism acs.org.

Transmetalation : An organometallic nucleophile (e.g., from an organoboron, organozinc, or organotin reagent) transfers its organic group to the palladium(II) complex, displacing the halide. This forms a diorganopalladium(II) intermediate fiveable.mecsbsju.edu.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle fiveable.mecsbsju.eduresearchgate.net.

Some studies suggest that for certain systems, the order of elementary steps might be switched, with transmetalation preceding oxidative addition researchgate.net. The mechanism can also involve palladium in other oxidation states, such as Pd(I) and Pd(III), or even Pd(IV) intermediates, particularly when external oxidants are used nih.govnih.govresearchgate.netillinois.edu.

| Step | Description | Key Intermediate | Catalyst Oxidation State Change |

| Oxidative Addition | Pd(0) inserts into the C-Br bond of this compound. | Alkyl-Pd(II)-Br complex | Pd(0) → Pd(II) |

| Transmetalation | An organometallic reagent (R'-M) transfers its R' group to the palladium center. | Dialkyl-Pd(II) complex | Pd(II) → Pd(II) |

| Reductive Elimination | The two organic groups on palladium couple to form the product. | Pd(0) complex | Pd(II) → Pd(0) |

Nickel catalysts offer unique reactivity in cross-coupling reactions and are particularly effective for coupling alkyl electrophiles nih.govsquarespace.com. For a chiral substrate like this compound, which would typically be used as a racemic mixture, nickel-catalyzed stereoconvergent reactions are of high interest. These reactions can convert a racemic starting material into a single enantiomer or diastereomer of the product researchgate.netnih.govfigshare.com.

The mechanism for stereoconvergence often involves the formation of radical intermediates, which effectively erases the stereochemical information of the starting alkyl halide nih.gov. The key steps are:

Radical Formation : A Ni(I) species, often formed from a Ni(0) precursor, reacts with the racemic alkyl bromide. This can occur via several pathways, including a two-electron oxidative addition to form a Ni(III) intermediate which then ejects a radical, or via halogen-atom abstraction nih.govsquarespace.com. This generates a planar, achiral alkyl radical.

Radical Capture : The achiral radical is captured by a Ni(II) complex (which is coordinated to a chiral ligand) to form a chiral diorganonickel(III) intermediate. The stereochemistry of the final product is determined in this step, controlled by the chiral ligand on the nickel catalyst nih.gov.

Reductive Elimination : The diorganonickel(III) complex undergoes reductive elimination to form the enantioenriched product and regenerate a Ni(I) species, which continues the catalytic cycle nih.gov.

This stereoconvergent approach allows for the synthesis of chiral molecules from readily available racemic starting materials, overcoming the limitations of stereospecific reactions that require enantiopure precursors nih.govchinesechemsoc.orgchinesechemsoc.org. The use of nickel is advantageous as it is less prone to β-hydride elimination compared to palladium, making it more suitable for coupling secondary alkyl partners squarespace.comorganic-chemistry.org.

| Step | Description | Stereochemical Implication |

| Radical Generation | Racemic this compound reacts with Ni(I) to form a planar alkyl radical. | Loss of initial stereochemistry (racemization). |

| Radical Capture | The achiral radical is trapped by a chiral Ni(II) complex. | Stereochemistry is set by the chiral catalyst. |

| Reductive Elimination | The chiral Ni(III) intermediate releases the enantioenriched product. | Formation of a single stereoisomer of the product. |

Copper catalysts can be used to achieve the selective bromination of C(sp³)–H bonds, which represents a powerful method for synthesizing bromoesters from simpler precursors. While this section discusses a formation pathway rather than a reaction of the title compound, it is a key aspect of its related chemistry.

Recent mechanistic studies, often employing density functional theory (DFT) calculations, have elucidated the pathway for copper-catalyzed C–H bromination acs.orgnih.gov. The reaction often uses a directing group to achieve site-selectivity.

A plausible mechanism for forming a bromoester via this method involves the following key steps acs.orgnih.gov:

Catalyst Activation : A Cu(I) or Cu(II) precatalyst becomes activated. For instance, a Cu(I) catalyst can react with a bromine source like BrN₃ (generated in situ from NBS and TMSN₃) via a bromine-atom transfer to form a Cu(II)-Br species and an azide radical (N₃•) acs.orgnih.gov.

Hydrogen Atom Abstraction : The highly reactive azide radical, coordinated to the copper center, abstracts a hydrogen atom from a specific C–H bond of the substrate. The site of abstraction is often directed by a functional group on the substrate that coordinates to the copper catalyst acs.orgnih.gov. This step is typically regioselectivity-controlling and generates a C-centered radical.

Bromination : The C-centered radical is then brominated by the Cu(II)-Br species. This step involves the transfer of the bromine atom from the copper complex to the carbon radical, forming the C-Br bond of the final product acs.orgnih.gov. This is often the rate-limiting step of the catalytic cycle.

Catalyst Regeneration : The product dissociates, and the copper catalyst is regenerated to participate in the next cycle.

This radical-based mechanism allows for the functionalization of otherwise unreactive C-H bonds, providing a modern and efficient route to compounds like this compound from the corresponding methyl 2-methylbutanoate precursor acs.orgnih.gov.

| Step | Description | Role of Copper | Key Intermediate |

| Br-Atom Transfer | The copper catalyst abstracts a bromine atom from the bromine source (e.g., BrN₃). | Acts as a halogen atom shuttle. | Cu(II)-Br complex and N₃• radical |

| C-H Abstraction | The Cu-coordinated azide radical abstracts a hydrogen atom from the substrate. | Directs regioselectivity and generates the radical. | C-centered radical |

| Bromine Transfer | The Cu(II)-Br complex transfers the bromine atom to the carbon radical. | Delivers the bromine atom to form the product. | Brominated product |

Derivatization, Analog Synthesis, and Stereochemical Control

Synthesis of Functionalized Derivatives and Related Analogues

The reactivity of the bromo- and ester-moieties facilitates the introduction of new functional groups and the formation of carbon-carbon bonds, leading to a variety of structural analogues.

The synthesis of sulfoxide (B87167) and sulfone derivatives is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. While direct synthesis from Methyl 4-bromo-2-methylbutanoate is not prominently documented, a general and well-established pathway involves the oxidation of a corresponding thioester or thioether precursor.

The first step would be the synthesis of a thioether analogue. This can be followed by controlled oxidation to yield the sulfoxide, and further oxidation provides the sulfone. wikipedia.orgnih.gov Sulfoxides are valuable intermediates and chiral auxiliaries in asymmetric synthesis. nih.gov The oxidation of thioethers to sulfoxides can be achieved using various reagents, such as hydrogen peroxide, often catalyzed by acids or metal complexes. organic-chemistry.org Further oxidation to the sulfone is also common. wikipedia.org The sulfonyl group (R-S(=O)₂-R') is characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. wikipedia.org

General Oxidation Process:

Thioether to Sulfoxide: Mild oxidizing agents are used to achieve selective oxidation without proceeding to the sulfone. Reagents like tert-butyl hydroperoxide in the presence of a dirhodium(II) carboxylate complex can be effective. organic-chemistry.org

Sulfoxide to Sulfone: Stronger oxidizing conditions or a second oxidation step on the sulfoxide will yield the corresponding sulfone. wikipedia.org

This two-step oxidation process is a fundamental transformation in organosulfur chemistry, allowing for the creation of sulfoxide and sulfone derivatives from a common thioether intermediate.

The bromine atom in bromoesters serves as an excellent leaving group for nucleophilic substitution and as a handle for cross-coupling reactions, enabling the synthesis of various alkylated and arylated analogues.

Modern catalysis offers powerful tools for this purpose. Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the α-arylation of esters. nih.gov These methods can involve the reaction of zinc enolates, prepared from α-bromo esters, with aryl halides in the presence of a palladium catalyst. nih.gov This approach is noted for its high yields and tolerance of various functional groups under relatively neutral conditions. nih.gov

Another strategy involves metallaphotoredox catalysis, which can couple alkyl bromides with aryl or heteroaryl bromides. organic-chemistry.org This method uses a photocatalytically generated silyl (B83357) radical to activate the alkyl halide for cross-coupling. organic-chemistry.org Furthermore, cobalt-catalyzed alkylation of aromatic Grignard reagents provides an efficient route to couple primary and secondary alkyl bromides with aromatic systems. organic-chemistry.org

Recent advancements have even enabled the use of light alkanes (C1-C4) as alkylating agents for aryl bromides through metallaphotocatalysis, representing a significant step towards more sustainable chemical synthesis. torvergata.itunica.it

Below is a table illustrating potential analogues synthesized via these coupling methodologies.

| Reactant 1 (Bromoester Analogue) | Reactant 2 (Coupling Partner) | Catalyst System | Product Type |

| This compound | Phenylmagnesium bromide | CoCl₂/TMEDA | Arylated Analogue |

| This compound | Pyridyl bromide | Metallaphotoredox | Heteroarylated Analogue |

| Methyl 2-(bromomethyl)benzoate | Propane | Metallaphotocatalysis | Alkylated Analogue |

Hemiterpenes are a class of terpenes built from a single isoprene (B109036) unit and are valuable components in the fragrance industry. aip.orgmdpi.com The synthesis of hemiterpene derivatives can be achieved through nucleophilic substitution, where a carboxylate anion displaces a bromide from a prenyl group source, such as prenyl bromide (1-bromo-3-methyl-2-butene). aip.orgmdpi.comaip.orgresearchgate.net

A typical synthesis involves two main steps:

Acid-Base Reaction: A carboxylic acid, such as 2-methylbutanoic acid or 2-methylpropanoic acid, reacts with a base like sodium bicarbonate in a solvent such as dimethylformamide (DMF) to generate the corresponding sodium carboxylate. aip.orgmdpi.com

Nucleophilic Substitution: The generated carboxylate acts as a nucleophile, attacking the prenyl bromide and displacing the bromide ion to form the final ester product. aip.orgmdpi.com This reaction is generally performed at room temperature. aip.org

This method has been successfully used to synthesize several hemiterpene derivatives in good yields. aip.orgresearchgate.net

| Carboxylic Acid | Product | Yield (%) |

| 3-Phenyl-2-propenoic acid | Prenyl cinnamate | 91% aip.org |

| 2-Methylbutanoic acid | Prenyl methylbutyrate | 83% aip.org |

| 2-Methylpropanoic acid | Prenyl isobutyrate | 88% aip.org |

This synthetic route provides a convenient and efficient method for accessing hemiterpene derivatives that are otherwise difficult to isolate from natural sources. aip.orgaip.org

Chiral Synthesis Strategies for this compound and Analogues

The presence of a stereocenter at the C2 position of this compound means it can exist as two enantiomers. The synthesis of single enantiomers or specific diastereomers is crucial for applications where biological activity is dependent on a specific three-dimensional structure.

Achieving enantioselectivity in reactions involving chiral alkyl bromides is a significant area of research. One approach involves the use of naturally chiral metal surfaces as catalysts. Studies on the enantioselective surface chemistry of chiral alkyl halides, such as S-1-bromo-2-methylbutane (structurally similar to the core of the target molecule), on chiral copper surfaces have shown that the handedness of the surface can influence reaction yields. ntnu.no The enantioselectivity is more pronounced when the reaction center (the carbon bonded to bromine) is also the chiral center. ntnu.no

Another powerful strategy is asymmetric alkylation, which can be guided by the "memory of chirality." jst.go.jp In this approach, a chiral starting material is converted into a transient, dynamically chiral enolate intermediate. This intermediate "remembers" the original stereochemistry and reacts with an electrophile before it can racemize, leading to a product with high enantiomeric excess. jst.go.jp This has been applied to the synthesis of various chiral compounds. jst.go.jp

Furthermore, multicomponent asymmetric allylic alkylation provides a pathway to α-chiral compounds. acs.org These methods often use chiral catalysts, such as N-heterocyclic carbenes (NHCs), to control the stereochemical outcome of the reaction between a nucleophile and an allylic electrophile. acs.org

Diastereoselective synthesis aims to produce a specific diastereomer from a molecule with multiple stereocenters. While the direct use of acetals for diastereoselective synthesis of this compound analogues is not extensively detailed, the underlying principles of using chiral auxiliaries and controlled bond formation are well-established.

For instance, the diastereoselective coupling of a phenyl bromide with an imide enolate bearing a chiral Evans auxiliary has been shown to proceed without racemization of base-sensitive stereocenters. nih.gov Chiral auxiliaries temporarily attach to the substrate, direct the stereochemical course of a reaction, and are then removed.

Other strategies achieve diastereoselectivity through intramolecular reactions on chiral substrates. The synthesis of chiral bicyclic lactams from β-enaminoesters derived from (R)-(−)-2-phenylglycinol allows for the generation of multiple new stereogenic centers with high diastereoselectivity. nih.gov These rigid bicyclic structures can then be transformed into more flexible systems like substituted piperidines while retaining stereochemical integrity. nih.gov Similarly, diastereoselective cycloadditions, such as those involving o-quinone methide intermediates, can be used to construct complex spiroketal systems with high levels of stereocontrol. nih.gov These established methodologies provide a framework for the potential diastereoselective synthesis of complex analogues derived from this compound.

Application of Chiral-Pool Methods and Rearrangements in Ester Synthesis

The "chiral pool" refers to the collection of abundant, enantiomerically pure compounds from natural sources, such as amino acids, terpenes, and carbohydrates, which serve as versatile starting materials in asymmetric synthesis. This approach is particularly valuable as it can provide a cost-effective way to introduce chirality into a target molecule, often preserving the stereochemical integrity of the starting material throughout the synthetic sequence.

While specific examples detailing the synthesis of this compound directly from a chiral pool starting material are not extensively documented in the literature, the principles of chiral pool synthesis are readily applicable. For instance, chiral 2-methylbutanoic acid derivatives can be synthesized enantioselectively. One such method involves the enzymatic resolution of racemic 2-methylbutanoic acid using lipases, which can selectively catalyze the esterification of one enantiomer, allowing for the separation of the enantiomerically enriched acid and ester. researchgate.net This enantiomerically pure acid could then, in principle, be subjected to further transformations to introduce the 4-bromo substituent, although this would require careful selection of reagents to avoid racemization of the chiral center.

Rearrangement reactions are another powerful tool in organic synthesis for controlling stereochemistry. The Ireland-Claisen rearrangement, for example, is a acs.orgacs.org-sigmatropic rearrangement of an allylic ester to a γ,δ-unsaturated carboxylic acid. researchgate.netcymitquimica.com The stereochemical outcome of this reaction is highly dependent on the geometry of the enolate intermediate, which can often be controlled by the reaction conditions. researchgate.net While not a direct synthesis of a bromoalkanoate, such rearrangements are fundamental in creating specific stereoisomers of substituted carboxylic acids, which could then be converted to their corresponding esters and further functionalized.

The table below outlines potential chiral pool starting materials and relevant rearrangement reactions that could be conceptually applied to the synthesis of chiral esters analogous to this compound.

| Method | Starting Material/Precursor | Potential Application to Chiral Ester Synthesis | Key Stereochemical Control Element |

| Chiral Pool Synthesis | (S)- or (R)-2-Methylbutanoic Acid | Esterification and subsequent bromination at the C4 position. | The inherent chirality of the starting material. |

| Chiral Pool Synthesis | (S)- or (R)-Citronellal | Oxidative cleavage and functional group manipulation to yield a chiral 2-methyl-substituted acid derivative. fordham.edu | The pre-existing stereocenter in the natural product. |

| Ireland-Claisen Rearrangement | Allylic esters derived from chiral alcohols | Synthesis of γ,δ-unsaturated carboxylic acids with defined stereocenters, which can be further elaborated. researchgate.netcymitquimica.com | The geometry of the silyl ketene (B1206846) acetal (B89532) intermediate. |

| Wolff Rearrangement | α-Diazoketones derived from chiral carboxylic acids | Ring contraction to form a ketene, which can be trapped with an alcohol to form an ester with one less carbon. nih.gov | The stereochemistry of the migrating group. |

Structural Elucidation of Stereoisomers

The presence of a chiral center at the C2 position of this compound means that it can exist as a pair of enantiomers, (R)- and (S)-Methyl 4-bromo-2-methylbutanoate. The determination of the absolute configuration and the enantiomeric purity of these stereoisomers is crucial. Several analytical techniques are employed for the structural elucidation of stereoisomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers. While enantiomers have identical NMR spectra in an achiral solvent, they can be differentiated by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA). researchgate.netntu.edu.sg For an alcohol, Mosher's acid is a common CDA, but for an ester like this compound, an alternative strategy would be required, such as hydrolysis to the corresponding carboxylic acid followed by derivatization. The resulting diastereomeric esters or amides will exhibit distinct chemical shifts in their NMR spectra, allowing for their quantification and, in many cases, the assignment of absolute configuration. acs.org For example, the ¹H NMR spectra of diastereomeric esters often show different chemical shifts for protons near the chiral centers. researchgate.netnih.gov

Chiral chromatography is another indispensable technique for the separation and analysis of enantiomers. wikipedia.orglibretexts.orgnih.gov High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can effectively resolve a racemic mixture of this compound into its individual enantiomers. ntu.edu.sg The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. wikipedia.org Various types of CSPs are available, including those based on polysaccharides (like cellulose (B213188) or amylose), proteins, and cyclodextrins, offering a range of selectivities for different classes of chiral compounds. ntu.edu.sgwikipedia.org

The table below summarizes the primary methods used for the structural elucidation of stereoisomers of chiral esters.

| Technique | Principle | Application to this compound | Information Obtained |

| NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) | Conversion of enantiomers into diastereomers, which have different NMR spectra. researchgate.netntu.edu.sg | Hydrolysis to 4-bromo-2-methylbutanoic acid, followed by reaction with a chiral alcohol or amine. | Enantiomeric ratio, and potentially absolute configuration by comparison to standards. acs.org |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. ntu.edu.sgwikipedia.org | Direct injection of the racemic mixture onto a suitable chiral column. | Enantiomeric ratio, separation of enantiomers for further characterization. |

| Gas Chromatography (GC) with Chiral Columns | Similar principle to chiral HPLC, but for volatile compounds. youtube.com | Direct analysis of the enantiomers if they are sufficiently volatile. | Enantiomeric purity and separation. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. researchgate.net | Requires the formation of a suitable crystalline derivative. | Unambiguous determination of the absolute configuration. |

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For methyl 4-bromo-2-methylbutanoate, both proton (¹H) and carbon-13 (¹³C) NMR provide complementary information to map out the complete atomic connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

In ¹H NMR spectroscopy of this compound, the distinct chemical environments of the hydrogen atoms result in a characteristic pattern of signals. The methoxy (B1213986) group (-OCH₃) protons are typically observed as a singlet. The protons on the carbon backbone exhibit more complex splitting patterns due to spin-spin coupling with adjacent, non-equivalent protons. For instance, the methine proton (-CH-) at the C2 position would appear as a multiplet, coupled to the protons of the adjacent methyl and methylene (B1212753) groups. Similarly, the methylene protons (-CH₂-) adjacent to the bromine atom and the C2 position would also present as multiplets. The methyl group (-CH₃) at C2 would likely be a doublet, coupled to the single methine proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: Actual chemical shifts can vary based on solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH(CH₃) | Multiplet | |

| -CH₂Br | Multiplet | |

| -OCH₃ | Singlet | |

| -CH(CH ₃) | Doublet | |

| -CH ₂CH₂Br | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. spectrabase.com Each unique carbon atom in this compound produces a distinct signal, with its chemical shift influenced by its electronic environment. spectrabase.com The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing furthest downfield in the spectrum. libretexts.orgoregonstate.edu The carbon atom bonded to the bromine (C-Br) and the carbon of the methoxy group (C-O) also have characteristic chemical shifts. oregonstate.eduwisc.edu The remaining aliphatic carbons can be assigned based on their substitution and proximity to electron-withdrawing groups. oregonstate.eduwisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is based on typical chemical shift ranges and may vary.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C =O (Ester) | 170-175 |

| -OC H₃ (Ester) | 50-60 |

| -C H(CH₃) | 35-45 |

| -C H₂Br | 30-40 |

| -CH₂C H₂Br | 30-40 |

| -CH(C H₃) | 15-25 |

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, aiding in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is ideal for assessing the purity of a this compound sample and confirming its identity. nih.gov The mass spectrum of this compound will exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, a characteristic [M+2]⁺ peak of similar intensity to the molecular ion peak will be observed. miamioh.edu Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and other cleavage patterns along the carbon chain, leading to a unique fragmentation fingerprint. chemguide.co.ukdocbrown.info

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| Ion (m/z) | Description |

| 194/196 | Molecular ion peaks ([C₆H₁₁⁷⁹BrO₂]⁺ and [C₆H₁₁⁸¹BrO₂]⁺) |

| 163/165 | Loss of the methoxy group (-OCH₃) |

| 115 | Loss of the bromine atom (-Br) |

| 59 | [COOCH₃]⁺ fragment |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. The specific frequencies at which a molecule absorbs this radiation are characteristic of its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides direct evidence for the presence of its key functional groups. A strong, sharp absorption band is expected for the carbonyl (C=O) stretch of the ester group. The C-O single bond stretching vibrations of the ester will also be present. The C-H bonds in the alkyl portions of the molecule will show characteristic stretching and bending vibrations. Finally, the C-Br bond will have a distinct absorption in the fingerprint region of the spectrum. docbrown.infodocbrown.info

Table 4: Characteristic FT-IR Absorption Bands for this compound (Note: Wavenumbers are approximate and can be influenced by the physical state of the sample.)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1740 |

| C-O (Ester) | Stretch | 1100-1300 |

| C-H (Alkyl) | Stretch | 2850-3000 |

| C-H (Alkyl) | Bend | 1350-1470 |

| C-Br | Stretch | 500-600 |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy, particularly Fourier Transform Raman (FT-Raman), is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule. This method is highly sensitive to the polarizability of molecular bonds and is therefore particularly useful for characterizing the carbon backbone and functional groups within this compound.

Currently, specific FT-Raman spectral data for this compound is not extensively documented in publicly available research literature. However, based on the known vibrational frequencies of similar alkyl halides and esters, a theoretical spectrum can be predicted. Key vibrational modes expected in the FT-Raman spectrum would include C-H stretching and bending, C=O stretching of the ester group, and the characteristic C-Br stretching frequency, which is typically observed in the lower wavenumber region.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the primary chromophores are the carbonyl group (C=O) of the ester and the bromine atom. The lone pair electrons on the oxygen and bromine atoms, as well as the electrons in the carbonyl pi-bond, can be excited to higher energy anti-bonding orbitals.

Detailed experimental UV-Vis spectra for this compound are not readily found in peer-reviewed journals. It is anticipated that the compound would exhibit weak n→π* transitions associated with the carbonyl group in the region of 280-300 nm and more intense σ→σ* and n→σ* transitions at shorter wavelengths, below 200 nm. The presence of the bromine atom may lead to a slight red shift (bathochromic shift) of these absorption bands compared to non-halogenated analogues. A patent for furin inhibitors mentions the use of UV detection at 220/254 nm during preparative HPLC for processes involving precursors to compounds that may share structural similarities, but does not provide a spectrum for this compound itself. google.com

Specialized Spectroscopic Techniques

Fourier Transform Microwave (FTMW) Spectroscopy for Rotational Spectra

Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution technique used to measure the rotational spectrum of a molecule in the gas phase. This data allows for the precise determination of rotational constants, from which highly accurate molecular geometries, including bond lengths and angles, can be derived.

As of the current literature survey, no FTMW spectroscopic studies have been published for this compound. Such an investigation would be valuable for determining the conformational preferences of the molecule, particularly concerning the rotation around the C-C single bonds and the orientation of the ester group.

Reflection-Adsorption Infrared (RAIRS) Spectroscopy for Surface Adsorption

Reflection-Adsorption Infrared (RAIRS) Spectroscopy is a surface-sensitive technique used to study the vibrational modes of molecules adsorbed onto a surface. This method is crucial for understanding surface chemistry, catalysis, and self-assembled monolayers.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations serve as a cornerstone for predicting a wide array of molecular characteristics. For Methyl 4-bromo-2-methylbutanoate, these methods can elucidate its three-dimensional structure, the distribution of electrons within the molecule, and its energetic properties, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules like this compound. arxiv.org The process begins with geometry optimization, an algorithmic procedure to find the most stable arrangement of atoms in the molecule, corresponding to the lowest possible ground state energy. stackexchange.com This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

Once the optimized geometry is obtained, DFT calculations provide detailed information about the electronic structure. This includes crucial parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise spatial relationship between the methyl ester group, the chiral center at the second carbon, and the bromine atom at the fourth carbon. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed for such structural and electronic parameter calculations. researchgate.net

Table 1: Predicted Structural Parameters for this compound (Illustrative) This table presents hypothetical but realistic values for optimized geometry as would be calculated by DFT methods.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O | ~1.35 Å |

| Bond Length | C-Br | ~1.95 Å |

| Bond Angle | O=C-O | ~124° |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the highest energy orbital containing electrons, is associated with the molecule's ability to donate electrons, reflecting its nucleophilicity. youtube.comossila.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and represents the molecule's capacity to accept electrons, indicating its electrophilicity. youtube.comossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. researchgate.netwikipedia.org A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive, whereas a larger gap implies higher stability. researchgate.net For this compound, the HOMO is expected to have significant contributions from the lone pairs of the oxygen and bromine atoms, while the LUMO is likely centered on the antibonding π* orbital of the carbonyl group.

Table 2: FMO Energy Parameters for this compound (Illustrative) This table contains representative energy values for frontier orbitals as would be predicted by DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -10.85 |

| ELUMO | -0.95 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions with an excess of electrons (negative potential), typically around electronegative atoms like oxygen, are colored red and indicate sites susceptible to electrophilic attack. Conversely, areas with a deficiency of electrons (positive potential), often near hydrogen atoms, are colored blue and are targets for nucleophilic attack. researchgate.net Green areas represent neutral potential.

For this compound, the MEP map would show a significant region of negative potential (red) around the carbonyl oxygen atom, highlighting it as a primary site for interaction with electrophiles. Regions of positive potential (blue) would be expected around the hydrogen atoms of the methyl groups, and the area around the bromine atom might also show varying potential, influencing its reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions by studying the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. taylorandfrancis.com This method quantifies the stability gained from these hyperconjugative interactions, often referred to as donor-acceptor interactions. The stabilization energy, E(2), associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) is a key output of this analysis. taylorandfrancis.com

Table 3: Selected NBO Donor-Acceptor Interactions for this compound (Illustrative) This table showcases possible intramolecular interactions and their stabilization energies as would be determined by NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O1) on C=O | π* (C=O) | ~25.5 |

| LP (O2) on O-CH3 | σ* (C-O) | ~18.2 |

| σ (C-H) | σ* (C-Br) | ~2.1 |

Computational methods are highly effective in predicting spectroscopic parameters. After a successful geometry optimization, a frequency calculation is typically performed. ruc.dk These calculations yield the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing calculated frequencies with experimental data can help in the assignment of spectral bands to specific molecular motions and confirm the optimized structure. researchgate.net

Furthermore, the electronic absorption properties, such as those measured in UV-Vis spectroscopy, can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). readthedocs.io This approach calculates the energies of electronic transitions from the ground state to various excited states, providing information about the absorption wavelengths (λmax) and oscillator strengths, which relate to the intensity of the absorption.

For highly accurate calculations of thermochemical and kinetic data, high-level ab initio composite methods are employed. Methods like the Complete Basis Set (CBS-QB3) are designed to approximate the results of very sophisticated calculations with greater computational efficiency. grafiati.comresearchgate.net These methods can provide precise values for thermochemical properties such as the gas-phase standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp). nih.gov

While computationally intensive, these high-accuracy methods serve as benchmarks and are invaluable for developing kinetic models of chemical reactions. researchgate.netosti.gov They can be used to calculate activation energies and reaction rate constants for processes involving this compound, offering deep insights into its reaction mechanisms and stability under various conditions.

Reaction Mechanism Elucidation Through Computational Dynamics

Computational dynamics simulations are instrumental in mapping the complex potential energy surfaces of chemical reactions. By modeling the motion of atoms over time, these methods can elucidate reaction pathways, identify transient intermediates, and predict kinetic parameters.

While direct ab initio dynamics studies specifically on this compound are not extensively documented in the literature, significant insights can be drawn from computational studies on structurally related esters, such as methyl butanoate (MB). These studies serve as a foundational model for understanding the decomposition pathways relevant to biodiesel fuel surrogates.

Theoretical analyses of methyl butanoate's thermal decomposition have been conducted using high-level electronic structure methods. For instance, the breakdown kinetic mechanism of MB has been explored using approaches like the BH&HLYP/cc-pVTZ level of theory. Such studies identify numerous unimolecular reaction pathways leading to the formation of smaller molecules. The rate constants for these decomposition reactions are often calculated using theories like Rice-Ramsperger-Kassel-Marcus (RRKM) over a wide range of temperatures (e.g., 300-2500 K). For this compound, analogous decomposition pathways would be expected, although they would be significantly influenced by the presence of the bromine atom, which can act as a leaving group and introduce new reaction channels, such as C-Br bond scission.

Key decomposition pathways identified for the related methyl butanoate include the formation of radicals and stable molecules like carbon monoxide (CO), carbon dioxide (CO2), and formaldehyde (H2CO). Kinetic simulations indicate that at high temperatures, the production of ester radicals is primarily initiated through hydrogen abstraction reactions.

Table 1: Representative Unimolecular Decomposition Pathways Modeled for Methyl Butanoate

| Reaction Pathway | Products | Computational Method | Key Finding |

|---|---|---|---|

| C-O Bond Fission | CH₃O• + C₃H₇CO• | BH&HLYP/cc-pVTZ | An important initiation step in thermal decomposition. |

| Concerted Dehydration | CH₂=CHCH₂COOCH₃ + H₂O | G3(MP2)//B3LYP | A potential pathway at lower temperatures. |

| Radical-induced Decomposition | CO + CH₃O• | BH&HLYP/cc-pVTZ | Identified as the main source of CO formation. |

The study of transition states (TS) and the calculation of activation energy barriers are fundamental to understanding reaction kinetics. Theoretical methods such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., QCISD(T), CCSD(T)) are employed to locate the geometry of transition states and determine their energies.

For the related compound methylbutanoate, theoretical kinetic studies of its reactions with H and OH radicals have been performed. Stationary points on the potential energy surfaces, including transition states, were calculated at the QCISD(T)/CBS//B3LYP/6-311++G(d,p) level. These calculations revealed activation barriers for hydrogen abstraction from different carbon atoms in the molecule. For example, theoretical barrier heights for reactions with hydroxyl radicals were found to be in the range of 7.0-10.3 kcal/mol.

In the case of this compound, the presence of the electron-withdrawing bromine atom and the methyl group on the α-carbon would alter the electron distribution and steric environment, thereby influencing the activation barriers for similar reactions. For instance, the activation energy for nucleophilic substitution at the bromine-bearing carbon or elimination reactions would be critical parameters to compute. Studies on the reactions of methyl radicals on transition metal surfaces also highlight the importance of calculating activation barriers, with values for ethane formation ranging from 0.41 eV to 1.75 eV depending on the metal surface and coverage. This demonstrates the sensitivity of activation barriers to the chemical environment.

Table 2: Calculated Activation Barriers for Reactions of Related Compounds

| Reactants | Reaction Type | Computational Level | Calculated Activation Barrier (Ea) |

|---|---|---|---|

| Methylbutanoate + OH radical | Hydrogen Abstraction | CCSD(T)/CBS//B3LYP/6-311++G(d,p) | 7.0 - 10.3 kcal/mol |

| Adsorbed CH₃ on Pd(111) | Ethane Formation | Density Functional Theory (DFT) | 0.41 eV (at high coverage) |

| Adsorbed CH₃ on Co(111) | Ethane Formation | Density Functional Theory (DFT) | 0.52 eV (at high coverage) |

Computational Modeling of Intermolecular Interactions

Understanding how this compound interacts with other molecules or surfaces is crucial for applications ranging from materials science to pharmacology. Computational modeling provides a molecular-level picture of these non-covalent interactions.

As this compound is a chiral molecule (due to the stereocenter at the second carbon), its interaction with surfaces can be enantioselective. Computational studies on the adsorption of similar chiral molecules provide a framework for predicting its behavior.

Research on the adsorption of (S)-2-methylbutanoic acid, a closely related chiral molecule, on Pt(111) surfaces has shown the formation of ordered chiral superstructures. These studies, using techniques like temperature programmed desorption (TPD) and reflection-adsorption infrared spectroscopy (RAIRS) combined with theoretical modeling, reveal that the chiral modifier creates enantioselective adsorption sites. It was found that the uptake of a chiral probe molecule, (S)-propylene oxide, was significantly enhanced on a surface modified with (S)-2-methylbutanoate compared to the (R)-propylene oxide enantiomer.

DFT calculations can be used to model the adsorption geometries and energies of the R and S enantiomers of this compound on various surfaces, such as metals (e.g., Pt, Pd, Cu) or graphite. These models can predict the most stable adsorption configurations and quantify the energetic differences in interaction, which are the source of enantioselectivity. The interplay between the chiral molecule and the surface can even induce chirality in an achiral surface or lead to the formation of enantiopure domains from a racemic mixture upon annealing. The driving forces for such phenomena can be thermodynamic or kinetic in nature.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery and for understanding biological processes. For a molecule like this compound, docking studies could explore its potential to interact with specific enzyme active sites or cellular receptors.

The docking process involves a search algorithm, which generates a large number of possible binding poses of the ligand in the receptor's binding site, and a scoring function, which estimates the binding affinity for each pose. Algorithms can be deterministic or stochastic (e.g., Monte Carlo, Evolutionary Algorithms).

While specific docking studies for this compound are not prominent, research on other bromo-substituted ligands provides relevant examples. For instance, competitive binding and molecular docking have been used to investigate the interaction of ligands, including N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine, with the Epidermal Growth Factor Receptor (EGFR). Such studies reveal that interactions are often driven by hydrogen bonds and van der Waals forces. A hypothetical docking study of this compound would similarly explore its fit within a target binding pocket, evaluating steric complementarity and the potential for halogen bonding (involving the bromine atom), hydrogen bonding (with the ester carbonyl), and hydrophobic interactions.

Applications As a Versatile Building Block in Organic Synthesis

Broad Utility as a Synthetic Intermediate

The strategic placement of the bromo and methyl ester groups makes Methyl 4-bromo-2-methylbutanoate a powerful tool for synthetic chemists. nih.gov The primary bromide serves as an excellent electrophilic site for nucleophilic substitution reactions, while the ester group can undergo various transformations, including hydrolysis, reduction, and transesterification. nih.gov This dual reactivity is fundamental to its role as a versatile building block.

A key application of this compound is in the extension of carbon chains through the formation of new carbon-carbon bonds. youtube.com The primary alkyl bromide is susceptible to nucleophilic attack by carbon nucleophiles, such as organometallic reagents (e.g., Grignard or organocuprate reagents) and cyanide ions. youtube.com These reactions, typically proceeding via an SN2 mechanism, allow for the introduction of new alkyl, aryl, or cyano groups at the 4-position of the butanoate backbone. youtube.com This capability is crucial for assembling the carbon skeletons of more complex target molecules. anaxlab.com

For instance, reaction with potassium cyanide can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid, effectively lengthening the carbon chain by one atom. youtube.com

The bifunctional nature of this compound enables the construction of a wide variety of molecular structures. nih.gov By carefully selecting reagents and reaction conditions, chemists can selectively target either the bromo or the ester functionality. This selective reactivity allows for a stepwise approach to building complex molecules. For example, the bromide can first be displaced by a nucleophile, followed by transformation of the ester group, or vice versa. This sequential modification is instrumental in creating molecules with precisely defined architectures and functionalities. nih.gov

Specific Synthesis of Functionalized Organic Compounds

The utility of this compound extends to the synthesis of specific classes of functionalized organic compounds, including thiols, carboxylic acids, alcohols, and heterocyclic systems.

This compound serves as a precursor for the synthesis of thiols. The bromo group can be displaced by a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, to introduce a thiol group. This reaction provides a direct route to 4-mercapto-2-methylbutanoic acid derivatives. Thiols are themselves important functional groups and can undergo a variety of subsequent transformations, including oxidation to disulfides or sulfonic acids, and alkylation to form thioethers. nih.gov The resulting bromomethyl sulfides are valuable synthetic intermediates due to their enhanced electrophilicity compared to their chloro-analogs. nih.gov

Table 1: Synthesis of Thiols and Subsequent Reactions

| Reactant | Reagent(s) | Product | Subsequent Transformation |

| This compound | 1. Thiourea2. NaOH, H₂O | Methyl 4-mercapto-2-methylbutanoate | Oxidation (e.g., with H₂O₂) to disulfide |

| This compound | NaSH | Methyl 4-mercapto-2-methylbutanoate | Alkylation (e.g., with an alkyl halide) to thioether |

The ester functionality of this compound can be readily converted to either a carboxylic acid or an alcohol. nih.gov

Carboxylic Acids: Acid- or base-catalyzed hydrolysis of the methyl ester group yields the corresponding 4-bromo-2-methylbutanoic acid. anaxlab.comvaia.com This transformation is a standard procedure in organic synthesis and provides access to a bifunctional molecule containing both a carboxylic acid and an alkyl bromide, which can be used in further synthetic steps. anaxlab.comvaia.com

Alcohols: Reduction of the ester group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the methyl ester to a primary alcohol, resulting in the formation of 4-bromo-2-methylbutan-1-ol. This bromo-alcohol is another versatile intermediate for further synthetic manipulations. nih.gov

Table 2: Conversion to Carboxylic Acids and Alcohols

| Starting Material | Reagent(s) | Product | Product Class |

| This compound | H₃O⁺ or OH⁻, then H₃O⁺ | 4-bromo-2-methylbutanoic acid | Carboxylic Acid |

| This compound | 1. LiAlH₄2. H₂O | 4-bromo-2-methylbutan-1-ol | Primary Alcohol |

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. nih.gov The dual reactivity of the molecule can be exploited in intramolecular cyclization reactions. For example, if the bromide is first displaced by a nucleophile containing a nitrogen or oxygen atom, the resulting intermediate can be induced to cyclize by reaction of the newly introduced nucleophilic center with the ester carbonyl. This strategy allows for the construction of lactams (cyclic amides) and lactones (cyclic esters), which are common structural motifs in many biologically active compounds. nih.gov The specific ring size and type of heterocycle formed can be controlled by the choice of the initial nucleophile and the reaction conditions.

Applications in Polymer Science and Advanced Materials Research

This compound, while not extensively documented as a primary monomer in large-scale polymer production, holds potential as a valuable precursor for creating specialized monomers and functional polymers. Its bifunctional nature, characterized by a reactive bromine atom and an ester group, allows for its incorporation into polymer structures through several synthetic strategies.

Synthesis of Monomers for Polymer Networks

The structure of this compound makes it a suitable candidate for the synthesis of unique monomers for advanced polymer networks. The primary bromide serves as an excellent leaving group, enabling its conversion into other functional groups capable of polymerization. For instance, the bromine can be substituted to introduce polymerizable moieties or functionalities that can participate in cross-linking reactions.

One potential application is in the synthesis of monomers for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). The bromoester functionality is a classic initiator for ATRP, allowing for the growth of polymer chains with controlled molecular weight and low dispersity.